Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a 4-methoxyphenyl substituent, and a piperidine-4-carboxylate ester moiety.
Properties
IUPAC Name |
methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-12-21-20-24(22-12)18(25)17(29-20)16(13-4-6-15(27-2)7-5-13)23-10-8-14(9-11-23)19(26)28-3/h4-7,14,16,25H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLYNYFRSVQFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with thiazole and triazole rings have been found to exhibit a broad spectrum of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole and triazole derivatives have been reported to interact with a variety of biological targets, leading to diverse pharmacological effects.
Biological Activity
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to delve into the biological activity of this compound by reviewing relevant studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 401.49 g/mol. The compound features a thiazole-triazole moiety which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.49 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The thiazolo-triazole structure is known for its ability to modulate enzyme activity and receptor binding. Specifically, compounds with similar structures have been studied for their potential as enzyme inhibitors and modulators in various signaling pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo-triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains. In vitro tests demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research has also explored the anticancer potential of this compound. A study highlighted that certain triazole derivatives induce apoptosis in cancer cells by activating caspase pathways. This mechanism suggests that this compound could possess similar properties.
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated the antibacterial efficacy of various thiazole-triazole derivatives against Staphylococcus aureus and Escherichia coli.
- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for some derivatives, indicating strong antibacterial potential.
-
Case Study on Anticancer Activity :
- In vitro assays were conducted on human breast cancer cell lines (MCF7).
- The compound induced cell death with an IC50 value of 15 µM after 48 hours of treatment.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogues with shared motifs, such as thiazolo-triazole cores, aryl substitutions, or piperidine/piperazine derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Findings from Comparative Analysis
Core Structure Variations: The target compound’s thiazolo-triazole core is distinct from pyrimidine-thiazole hybrids (e.g., ) or pyrazole derivatives (e.g., ).
Substituent Effects: Hydroxy vs. Oxo Groups: The 6-hydroxy group in the target compound contrasts with the oxo group in , which may reduce hydrogen-bond donor capacity but improve stability against oxidation. Piperidine vs. Methoxy vs. Ethoxy: The 4-methoxyphenyl group in the target compound is less lipophilic than the ethoxy-3-methylphenyl substituent in , affecting membrane permeability.
Bioactivity Implications :
- Compounds with morpholine () or tetrazole-thio () groups exhibit enhanced solubility or metabolic stability, respectively. The target compound’s ester moiety may facilitate prodrug strategies for controlled release.
Computational Similarity Metrics :
- Using Tanimoto or Dice indices (as in ), the target compound would show moderate similarity (~0.4–0.6) to and due to shared thiazolo-triazole and aryl motifs but lower similarity to pyrimidine-thiazole hybrids (~0.2–0.3).
Q & A
Basic: What are the key synthetic steps for preparing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolo-triazole core, followed by coupling with substituted aromatic groups and piperidine derivatives. Key steps include:
- Core formation: Cyclocondensation of thiourea derivatives with α-halo ketones to construct the thiazolo[3,2-b][1,2,4]triazole system .
- Coupling reactions: Nucleophilic substitution or Mannich-type reactions to attach the 4-methoxyphenyl and piperidine moieties .
- Esterification: Introduction of the methyl carboxylate group via reaction with methyl chloroformate or similar reagents under basic conditions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/methanol) .
Basic: How is structural integrity confirmed after synthesis?
Methodological Answer:
Routine characterization employs:
- NMR spectroscopy: H and C NMR to verify proton environments and carbon frameworks. Aromatic protons (6.5–7.5 ppm) and piperidine methylene groups (2.5–3.5 ppm) are key markers .
- Mass spectrometry (HRMS): To confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- IR spectroscopy: Hydroxyl (3200–3500 cm) and ester carbonyl (1700–1750 cm) stretches validate functional groups .
Advanced: How can reaction conditions be optimized for improved yield?
Methodological Answer:
Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while ethanol minimizes side reactions during esterification .
- Temperature control: Lower temperatures (0–5°C) stabilize intermediates in acid-sensitive steps, while reflux (80–100°C) accelerates cyclization .
- Catalyst screening: Triethylamine or DMAP improves acylation efficiency .
- Real-time monitoring: TLC or HPLC tracks reaction progress to terminate at maximal product formation .
Advanced: What methods are used to study interactions with biological targets?
Methodological Answer:
- Molecular docking: Software like AutoDock Vina models binding to receptors (e.g., kinase domains). The thiazolo-triazole core’s planarity and hydrogen-bonding groups (hydroxy, methoxy) are prioritized in pose analysis .
- Surface plasmon resonance (SPR): Quantifies binding affinity (K) by monitoring real-time interactions with immobilized proteins .
- In vitro assays: Enzymatic inhibition studies (e.g., COX-2 or EGFR kinase) using fluorogenic substrates and IC determination .
Basic: What purification techniques are effective for this compound?
Methodological Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities .
- Recrystallization: Ethanol/water mixtures (2:1 v/v) yield high-purity crystals by exploiting solubility differences .
- Liquid-liquid extraction: Dichloromethane/water partitions remove unreacted starting materials .
Advanced: How are sensitive functional groups (e.g., hydroxy, triazole) stabilized during synthesis?
Methodological Answer:
- Protecting groups: TBS (tert-butyldimethylsilyl) protects the hydroxy group during harsh reactions (e.g., acid-catalyzed steps), removed later with TBAF .
- Inert atmospheres: Nitrogen/argon prevents oxidation of the triazole ring during coupling reactions .
- pH control: Buffered conditions (pH 6–8) prevent hydrolysis of the ester group .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial screening: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity assays: MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition: Spectrophotometric assays for COX-2 or acetylcholinesterase activity .
Advanced: How are structural ambiguities resolved (e.g., tautomerism)?
Methodological Answer:
- X-ray crystallography: Defines absolute configuration and confirms tautomeric forms (e.g., thiazolo-triazole vs. triazolo-thiazole) .
- DFT calculations: Predicts stable tautomers and compares experimental vs. computed H NMR shifts .
- NOESY NMR: Identifies spatial proximity of protons to distinguish regioisomers .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Comparative SAR studies: Systematically vary substituents (e.g., methoxy vs. ethoxy) to isolate structure-activity relationships .
- Dose-response validation: Repeat assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Meta-analysis: Pool data from analogs (e.g., piperazine vs. piperidine derivatives) to identify trends in potency .
Basic: What stability considerations apply to this compound?
Methodological Answer:
- Storage conditions: -20°C under argon for long-term stability; desiccants prevent hygroscopic degradation .
- pH sensitivity: Degrades in strong acid (pH < 2) or base (pH > 10), requiring neutral buffers in biological assays .
- Light protection: Amber vials prevent photodegradation of the thiazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
